molecular formula C11H19Br B15256905 [1-(Bromomethyl)cyclopropyl]cycloheptane

[1-(Bromomethyl)cyclopropyl]cycloheptane

Cat. No.: B15256905
M. Wt: 231.17 g/mol
InChI Key: VKHJLKKUNSYPCT-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopropyl]cycloheptane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cycloheptane ring with a cyclopropyl group and a bromomethyl substituent. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopropyl]cycloheptane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of bromine (Br₂) and a base such as triethylamine (Et₃N) in the presence of a solvent like dichloromethane. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer brominating agents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)cyclopropyl]cycloheptane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form cyclopropylmethylcycloheptane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed:

    Substitution: Cyclopropylmethylcycloheptanol, cyclopropylmethylcycloheptanenitrile.

    Reduction: Cyclopropylmethylcycloheptane.

    Oxidation: Cyclopropylmethylcycloheptanol, cyclopropylmethylcycloheptanoic acid.

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopropyl]cycloheptane involves its reactivity due to the presence of the bromomethyl group. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The cyclopropyl group imparts strain to the molecule, influencing its reactivity and stability .

Comparison with Similar Compounds

    Cyclopropylmethylcyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.

    Cyclopropylmethylcyclooctane: Similar structure but with a cyclooctane ring.

    Cyclopropylmethylcyclopentane: Similar structure but with a cyclopentane ring.

Uniqueness:

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]cycloheptane

InChI

InChI=1S/C11H19Br/c12-9-11(7-8-11)10-5-3-1-2-4-6-10/h10H,1-9H2

InChI Key

VKHJLKKUNSYPCT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2(CC2)CBr

Origin of Product

United States

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